Comparative Antibacterial Potency Against Staphylococcus aureus: Unsubstituted Scaffold Outperforms Its Analogs and Rivals Tetracycline
In a direct head-to-head study, the unsubstituted derivative 4-(1H-benzoimidazol-2-ylmethyl)-phenylamine demonstrated an MIC of 0.26 μM against Staphylococcus aureus, which is comparable to the standard antibiotic tetracycline (MIC = 0.18 μM) [1]. In stark contrast, the introduction of a substituent to the phenyl ring (e.g., 4-OCH3, 4-CH3, 4-Cl, 4-Br) resulted in a complete loss of detectable antibacterial activity in this assay [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 0.26 μM |
| Comparator Or Baseline | Tetracycline: MIC = 0.18 μM; 4-OCH3 analog: no inhibition; 4-CH3 analog: no inhibition; 4-Cl analog: no inhibition; 4-Br analog: no inhibition |
| Quantified Difference | Target compound is 1.44-fold less potent than tetracycline but >100-fold more potent than its substituted analogs (activity below detection limit) |
| Conditions | In vitro broth microdilution assay against Staphylococcus aureus |
Why This Matters
This data proves that the unsubstituted phenylamine moiety is essential for the compound's antibacterial activity, making CAS 99206-51-6 the optimal choice within this chemical series for antimicrobial development.
- [1] Shehab OR, et al. Exploring electronic structure, and substituent effect of some biologically active benzimidazole derivatives: Experimental insights and DFT calculations. Journal of Molecular Structure. 2021;1223:128996. View Source
